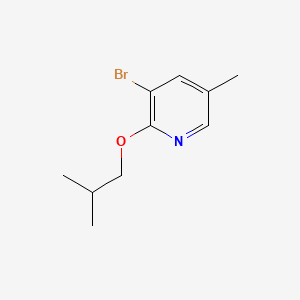

3-Bromo-2-isobutoxy-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRYGABMPQDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682453 | |

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-44-7 | |

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-isobutoxy-5-methylpyridine

Introduction

3-Bromo-2-isobutoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. The unique arrangement of its functional groups—a bromine atom, an isobutoxy group, and a methyl group on the pyridine core—makes it an attractive scaffold for generating diverse chemical libraries for screening and lead optimization. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with the commercially available 2-amino-5-methylpyridine. This strategy is predicated on the sequential introduction of the desired functionalities onto the pyridine ring, leveraging established and robust chemical transformations. The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for this compound.

This guide will now delve into the detailed experimental protocols and mechanistic considerations for each of these transformative steps.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-5-methylpyridine into a hydroxyl group. This is efficiently achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.

Reaction Scheme:

Caption: Synthesis of 2-Hydroxy-5-methylpyridine from 2-amino-5-methylpyridine.

Experimental Protocol:

-

A solution of concentrated sulfuric acid in water is prepared in a flask and cooled to 0-5 °C in an ice bath.

-

2-Amino-5-methylpyridine is added portion-wise to the cold acid solution with stirring.

-

A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The reaction mixture is then carefully heated to approximately 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases.

-

The mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

The precipitated product, 2-hydroxy-5-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| Starting Material | 2-Amino-5-methylpyridine |

| Reagents | Sodium nitrite, Sulfuric acid, Water |

| Temperature | 0-5 °C (diazotization), 80-90 °C (hydrolysis) |

| Solvent | Water |

| Work-up | Neutralization, Filtration |

| Expected Yield | 70-80% |

Mechanistic Insight: The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and sulfuric acid. Nitrous acid then reacts with the amino group of 2-amino-5-methylpyridine to form a diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and upon heating, it is displaced by a water molecule, which subsequently loses a proton to yield the desired 2-hydroxy-5-methylpyridine.

Step 2: Bromination of 2-Hydroxy-5-methylpyridine

The second step is the regioselective bromination of the 2-hydroxy-5-methylpyridine intermediate at the 3-position. The hydroxyl and methyl groups are both activating and ortho-, para-directing. The 3-position is ortho to the strongly activating hydroxyl group, making it the most likely site for electrophilic aromatic substitution.

Reaction Scheme:

Caption: Bromination of 2-Hydroxy-5-methylpyridine.

Experimental Protocol:

-

2-Hydroxy-5-methylpyridine is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a reaction flask.

-

The solution is cooled in an ice bath.

-

A brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, is added portion-wise or dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 3-bromo-2-hydroxy-5-methylpyridine, can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methylpyridine |

| Reagents | N-Bromosuccinimide (NBS) or Bromine, Acetic Acid |

| Temperature | 0 °C to room temperature |

| Solvent | Acetic Acid or Dichloromethane |

| Work-up | Quenching, Extraction, Purification |

| Expected Yield | 60-75% |

Rationale for Reagent Selection: N-Bromosuccinimide is often preferred as a brominating agent over elemental bromine as it is a solid and easier to handle, and it often leads to cleaner reactions with fewer byproducts. The reaction is typically carried out in an acidic medium like acetic acid, which can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

Step 3: Williamson Ether Synthesis of this compound

The final step is the conversion of the hydroxyl group of 3-bromo-2-hydroxy-5-methylpyridine to an isobutoxy ether. This is achieved through the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2]

Reaction Scheme:

Caption: Williamson Ether Synthesis to yield the final product.

Experimental Protocol:

-

To a solution of 3-bromo-2-hydroxy-5-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C.[2] Alternatively, a weaker base like potassium carbonate can be used with heating.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the sodium salt of the pyridinol.

-

Isobutyl bromide is then added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to overnight, until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 3-Bromo-2-hydroxy-5-methylpyridine |

| Reagents | Sodium Hydride (or Potassium Carbonate), Isobutyl bromide |

| Temperature | 0 °C to 60 °C |

| Solvent | Anhydrous THF or DMF |

| Work-up | Quenching, Extraction, Column Chromatography |

| Expected Yield | 75-90% |

Causality in Experimental Choices: The use of an anhydrous aprotic solvent is crucial to prevent the reaction of the strong base with water and to favor the SN2 reaction. Sodium hydride is a powerful base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[1]

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The 1H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the two aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for a molecule containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Conclusion

This technical guide has outlined a robust and logical three-step synthesis of this compound from readily available starting materials. By providing detailed experimental protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridine-based compounds for various applications in the life sciences and beyond. The successful execution of these procedures will enable the efficient production of this valuable chemical intermediate for further research and development.

References

-

PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

- Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chongqing Chemdad Co., Ltd. 3-bromo-2-hydroxy-5-methylpyridine. [Link]

- Google Patents.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

Sources

A Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous FDA-approved drugs.[1][2] Functionalized pyridines, such as 3-Bromo-2-isobutoxy-5-methylpyridine, represent highly valuable building blocks. The strategic placement of a bromine atom, an alkoxy group, and a methyl group provides a versatile platform for diversification, enabling chemists to explore vast chemical space in the pursuit of novel bioactive compounds and materials. This guide provides a comprehensive technical overview of this compound (CAS 1255574-44-7), detailing a robust synthetic pathway, in-depth characterization methods, and a discussion of its potential applications.

Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom at the 3-position offers a reactive handle for cross-coupling reactions, while the isobutoxy group at the 2-position modulates the electronic and steric profile of the ring.

Table 1: Core Compound Properties

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | AFG Bioscience |

| CAS Number | 1255574-44-7 | [3] |

| Molecular Formula | C₁₀H₁₄BrNO | [4] |

| Molecular Weight | 244.13 g/mol | [4] |

| Appearance | Data not specified, likely a solid or oil | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical principles |

digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, label="Figure 1: Chemical Structure", labelloc=b, pad="0.2"]; node [fontname="Arial", fontsize=12, shape=plaintext];structure [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://www.chemspider.com/ImagesHandler.ashx?id=34994248&w=300&h=300"SCALE="TRUE"/>TD>TR>TABLE> >];

}

Caption: Chemical structure of this compound.

Proposed High-Yield Synthetic Pathway

A specific, peer-reviewed synthesis for this compound has not been prominently published. However, a highly reliable two-step pathway can be constructed based on established, high-yield transformations of pyridine derivatives. This pathway begins with the synthesis of the key intermediate, 2,3-dibromo-5-methylpyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium isobutoxide.

Step 1: Synthesis of Precursor 2,3-Dibromo-5-methylpyridine

The synthesis of the dibrominated precursor is well-documented and proceeds via a Sandmeyer-type reaction from 2-amino-3-bromo-5-methylpyridine.[5] This reaction provides the key intermediate in excellent yield.

Caption: Proposed two-step synthesis pathway.

Protocol 1: Synthesis of 2,3-Dibromo-5-methylpyridine[5]

-

Reagents & Equipment:

-

2-Amino-3-bromo-5-methylpyridine (1.00 mmol)

-

48% aqueous hydrobromic acid (HBr)

-

Bromine (Br₂) (3.00 mmol)

-

Sodium nitrite (NaNO₂) (2.5 mmol) in water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate, Anhydrous sodium sulfate

-

Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator

-

-

Procedure:

-

Dissolve 2-amino-3-bromo-5-methylpyridine (1.00 mmol) in 48% HBr (1 mL) in a three-necked flask.

-

Cool the mixture in an ice bath to an internal temperature of 2-5 °C.

-

Slowly add bromine (3.00 mmol) dropwise, maintaining the temperature. Stir for 10 minutes after addition.

-

Add a solution of sodium nitrite (2.5 mmol) in water (0.5 mL) dropwise, keeping the temperature below 5 °C. Stir for 1 hour.

-

Slowly add a solution of sodium hydroxide to quench the reaction and basify the mixture. Stir for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with 5% sodium sulfite solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield 2,3-dibromo-5-methylpyridine as a solid. The reported yield for this transformation is 97%.[5]

-

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution. The bromine atom at the 2-position of the pyridine ring is significantly more labile than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity allows for a highly regioselective substitution. The following protocol is adapted from analogous, high-yield syntheses of 2-alkoxypyridines.[2]

Protocol 2: Representative Synthesis of this compound

-

Reagents & Equipment:

-

2,3-Dibromo-5-methylpyridine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous isobutanol (2-methyl-1-propanol, >2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, ice bath

-

-

Procedure:

-

Preparation of Sodium Isobutoxide (in situ):

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solvent.

-

Slowly add anhydrous isobutanol (1.1 eq) dropwise. Causality Note: This exothermic reaction generates hydrogen gas and must be done slowly with proper venting. The NaH deprotonates the alcohol to form the potent sodium isobutoxide nucleophile.

-

Allow the mixture to stir at 0 °C for 20-30 minutes until gas evolution ceases.

-

-

Substitution Reaction:

-

Dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold sodium isobutoxide suspension.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS. Expertise Note: Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but room temperature is often sufficient for activated halopyridines.

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by slowly adding it to an ice-water mixture.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

-

Analytical Characterization

As no published spectra are available, this section provides predicted data based on the compound's structure and established spectroscopic principles. These predictions serve as a reliable guide for researchers to confirm the identity and purity of the synthesized material.

Caption: General workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of the substituents on the pyridine ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-4 | ~7.8 - 8.0 | d | 1H | Deshielded proton on pyridine ring, adjacent to bromine. |

| Pyridine H-6 | ~8.1 - 8.3 | d | 1H | Deshielded proton on pyridine ring, ortho to nitrogen. |

| -O-CH ₂- | ~4.1 - 4.3 | d | 2H | Methylene protons adjacent to the electron-withdrawing ether oxygen. |

| Pyridine-CH ₃ | ~2.3 - 2.5 | s | 3H | Methyl group attached to the aromatic ring. |

| -CH(CH₃)₂ | ~2.0 - 2.2 | m | 1H | Methine proton of the isobutyl group. |

| -CH(CH ₃)₂ | ~1.0 - 1.1 | d | 6H | Diastereotopic methyl protons of the isobutyl group. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C2 (C-O) | ~160 - 162 | Carbon bearing the alkoxy group, highly deshielded. |

| C6 | ~147 - 149 | Carbon adjacent to nitrogen. |

| C4 | ~142 - 144 | Aromatic CH carbon. |

| C5 (C-CH₃) | ~133 - 135 | Quaternary carbon bearing the methyl group. |

| C3 (C-Br) | ~110 - 112 | Carbon bearing the bromine atom, shielded by ortho-alkoxy group. |

| -O-C H₂- | ~75 - 77 | Methylene carbon of the isobutoxy group. |

| -C H(CH₃)₂ | ~28 - 30 | Methine carbon of the isobutyl group. |

| Pyridine-C H₃ | ~17 - 19 | Methyl carbon attached to the pyridine ring. |

| -CH(C H₃)₂ | ~19 - 21 | Methyl carbons of the isobutyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Predicted Molecular Ion (M⁺): For C₁₀H₁₄⁷⁹BrNO, the expected m/z is 243.03. For C₁₀H₁₄⁸¹BrNO, the expected m/z is 245.03.

-

Isotopic Pattern: A key validation feature will be the presence of two peaks of nearly equal intensity (M⁺ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the isobutyl group (-57 Da) or the isobutoxy group (-73 Da).

Reactivity and Potential Applications

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, making it a powerful tool for building molecular complexity.

-

Cross-Coupling Reactions: The C-Br bond at the 3-position is the primary site for synthetic elaboration. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the precise installation of aryl, heteroaryl, alkynyl, or amino substituents, which is a foundational strategy in modern drug discovery.

-

Medicinal Chemistry Scaffold: Substituted 2-alkoxypyridines are prevalent motifs in pharmacologically active compounds. The isobutoxy group can enhance lipophilicity and improve metabolic stability compared to smaller alkoxy groups. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding to biological targets like kinases or G-protein coupled receptors.[1][7]

-

Agrochemical Development: The pyridine core is also a well-established toxophore in agrochemicals.[6] This intermediate could serve as a starting point for the synthesis of novel herbicides, fungicides, or insecticides by leveraging the cross-coupling capabilities to append other biologically active fragments.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion

While this compound is a sparsely documented compound in academic literature, its structure suggests immense potential as a versatile synthetic intermediate. By leveraging a robust and logical synthetic pathway derived from established chemical principles, researchers can readily access this valuable building block. Its combination of a tunable alkoxy group and a reactive bromine handle makes it an attractive starting point for diversification in programs targeting novel therapeutics and agrochemicals. The predictive analytical data provided herein offers a solid framework for the characterization and quality control of this compound, empowering its effective use in research and development.

References

- AFG Bioscience LLC. (2016).

- Gaba, M., Singh, S., & Mohan, C. (2014). Pyridine as a versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(6), 256-269.

-

De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481-16504. [Link]

- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Mishra, A., & Kumar, R. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4647-4658.

-

Schwerk, A., & Bräse, S. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 947–953. [Link]

-

Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for "Luminescent Molecular Rods with a Central Dipyridyl-Annelated Perylene Bis(dicarboximide) Unit". [Link]

- Rubtsov, A. E., & Malkov, A. V. (2016).

Sources

- 1. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. afgsci.com [afgsci.com]

- 4. 1288992-15-3|5-Bromo-2-isobutoxy-3-methylpyridine|BLD Pharm [bldpharm.com]

- 5. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-isobutoxy-3-methylpyridine

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-2-isobutoxy-3-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document provides a detailed examination of its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data. While experimental data for this specific compound is not widely available in the public domain, this guide presents a robust, predicted dataset grounded in established spectroscopic principles and data from analogous structures. This approach provides a valuable reference for the identification, characterization, and quality control of 5-Bromo-2-isobutoxy-3-methylpyridine and related compounds.

Core Molecular Structure and Spectroscopic Overview

5-Bromo-2-isobutoxy-3-methylpyridine possesses a pyridine ring substituted with a bromine atom, an isobutoxy group, and a methyl group. These functionalities give rise to a unique spectroscopic fingerprint that is invaluable for its unambiguous identification. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, offering insights into the structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-isobutoxy-3-methylpyridine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5-Bromo-2-isobutoxy-3-methylpyridine is expected to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutoxy and methyl substituents. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are detailed below.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-isobutoxy-3-methylpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-6 (Pyridine) |

| ~7.85 | s | 1H | H-4 (Pyridine) |

| ~4.10 | d | 2H | -O-CH ₂-CH(CH₃)₂ |

| ~2.25 | s | 3H | Ar-CH ₃ |

| ~2.10 | m | 1H | -O-CH₂-CH (CH₃)₂ |

| ~1.00 | d | 6H | -O-CH₂-CH(C H₃)₂ |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplicities of the aliphatic protons and accurately determining their coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in 5-Bromo-2-isobutoxy-3-methylpyridine are summarized in the following table.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-isobutoxy-3-methylpyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (Pyridine, C-O) |

| ~150 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine, C-CH₃) |

| ~110 | C-5 (Pyridine, C-Br) |

| ~75 | -O-C H₂-CH(CH₃)₂ |

| ~28 | -O-CH₂-C H(CH₃)₂ |

| ~19 | -O-CH₂-CH(C H₃)₂ |

| ~17 | Ar-C H₃ |

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY spectra would confirm the coupling between the -CH₂- and -CH- protons of the isobutoxy group, while HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments in Tables 1 and 2.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-isobutoxy-3-methylpyridine in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-2-isobutoxy-3-methylpyridine is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 5-Bromo-2-isobutoxy-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1250-1200 | Strong | Aryl-O-Alkyl ether C-O stretch |

| 1100-1000 | Strong | Aliphatic C-O stretch |

| 600-500 | Medium | C-Br stretch |

Authoritative Grounding & Comprehensive References: The assignment of these bands is based on well-established correlation tables for infrared spectroscopy. For further reading on the interpretation of IR spectra of pyridine derivatives, consult specialized spectroscopic textbooks and databases.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

For C₁₀H₁₄⁷⁹BrNO: m/z ≈ 243.03

-

For C₁₀H₁₄⁸¹BrNO: m/z ≈ 245.03

-

-

Major Fragmentation Pathways:

-

Loss of the isobutyl group (-C₄H₉): [M - 57]⁺

-

Loss of the isobutoxy group (-OC₄H₉): [M - 73]⁺

-

Alpha-cleavage of the ether, loss of a propyl radical (-C₃H₇): [M - 43]⁺

-

Expertise & Experience: The predicted fragmentation pattern is based on the known stability of the pyridine ring and the common fragmentation mechanisms of ethers and alkyl halides. The relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of 5-Bromo-2-isobutoxy-3-methylpyridine.

NMR Data Assignment Logic

Caption: Logical flow for assigning NMR signals to the molecular structure.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 5-Bromo-2-isobutoxy-3-methylpyridine. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a foundational reference for researchers working with this compound. The included experimental protocols offer standardized methods for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in a laboratory setting. As with any analysis, the combination of multiple spectroscopic techniques provides the most robust and confident structural elucidation.

References

Note: As this guide is based on predicted data due to the limited public availability of experimental spectra for the target compound, direct references for the data are not applicable. The principles and protocols described are based on standard, widely accepted knowledge in the field of organic spectroscopy. For foundational knowledge, please consult standard organic chemistry and spectroscopy textbooks.

"3-Bromo-2-isobutoxy-5-methylpyridine" molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. The document elucidates its core physicochemical properties, including its molecular formula and weight, and offers expert insights into its synthetic pathways. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery, supported by detailed experimental protocols and workflow visualizations. The content is structured to provide both foundational knowledge and practical guidance for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

This compound is a halogenated and ether-substituted pyridine. The strategic placement of the bromine atom, the isobutoxy group, and the methyl group on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for further chemical modifications. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and potential interactions with biological targets.

Molecular Structure and Identity

The structural arrangement of its constituent atoms defines its reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrNO | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| CAS Number | 1288992-15-3 | [1] |

| MDL Number | MFCD19105393 | [1] |

| SMILES Code | CC1=CC(Br)=CN=C1OCC(C)C | [1] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the formation of an ether linkage at the 2-position of a pre-functionalized pyridine ring. A common and effective strategy is the Williamson ether synthesis, which proceeds via a nucleophilic substitution reaction.

Proposed Synthetic Pathway

The most logical precursor for this synthesis is a pyridine ring that already contains the bromo and methyl substituents, along with a suitable leaving group at the 2-position, such as a chlorine atom (e.g., 3-Bromo-2-chloro-5-methylpyridine). The isobutoxy group is then introduced by reacting this precursor with isobutanol in the presence of a strong base.

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of isobutanol, forming a highly nucleophilic sodium isobutoxide salt. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Nucleophilic Attack: The resulting isobutoxide anion acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 3-Bromo-2-chloro-5-methylpyridine ring. The chlorine atom is an effective leaving group.

-

Product Formation: The departure of the chloride ion results in the formation of the desired ether linkage, yielding this compound. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as THF or DMF, to facilitate the dissolution of the reactants and stabilize the charged intermediate.

Applications in Research and Drug Development

Substituted pyridines are considered "privileged structures" in medicinal chemistry, as they are present in numerous FDA-approved drugs and biologically active compounds.[3] The title compound serves as a versatile scaffold for building more complex molecules.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Scaffold for Bioactive Molecules: The pyridine core is a common feature in molecules designed to target kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The isobutoxy group can modulate lipophilicity and metabolic stability, while the methyl group can provide steric bulk or engage in specific hydrophobic interactions within a protein's binding pocket. This compound is therefore a valuable starting material for synthesizing novel therapeutic agents.[4]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis.

Materials and Reagents

-

3-Bromo-2-chloro-5-methylpyridine

-

Isobutanol (2-methyl-1-propanol), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Formation of Alkoxide: Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous isobutanol (1.5 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Dissolve 3-Bromo-2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined molecular formula (C₁₀H₁₄BrNO) and molecular weight (244.13 g/mol ) provide the foundational data required for its use in quantitative chemical transformations.[1] The strategic positioning of its functional groups allows for facile diversification through established synthetic methodologies, such as cross-coupling reactions, making it a valuable building block for the creation of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their scientific endeavors.

References

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of 3-Bromo-2-isobutoxy-5-methylpyridine

<-3A--3A_--3A_S>

Introduction

3-Bromo-2-isobutoxy-5-methylpyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and modulate physicochemical properties.[1][2] The precise arrangement of its substituents—a bromine atom, an isobutoxy group, and a methyl group—is critical to its reactivity and utility as a synthetic building block.

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. Moving beyond a mere listing of techniques, this document details the causality behind the selection of each analytical method, the interpretation of the resulting data, and the logic of their integration into a self-validating structural proof. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals who require unambiguous molecular characterization.

Physicochemical Properties and Synthetic Pathway

A foundational understanding begins with the compound's basic properties and its origin. This information is vital for handling, purification, and contextualizing the analytical data.

Properties Summary

The key physicochemical properties of the target compound are summarized below. These values are essential for designing purification strategies (e.g., distillation) and for calculating molar equivalents in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO | Calculated |

| Molecular Weight | 244.13 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (predicted) | [3][4] |

| Boiling Point | ~190-197 °C (Predicted for related isomers) | [3][4] |

| Density | ~1.4 g/cm³ (Predicted for related isomers) | [3][4] |

Synthetic Overview

While multiple synthetic routes may exist, a common and logical pathway involves the modification of a pre-existing pyridine core. A plausible synthesis starts from 2-amino-5-methylpyridine, proceeding through bromination and subsequent etherification. This multi-step process necessitates rigorous analytical verification at each stage to ensure the desired isomer is formed.

Caption: Plausible synthetic workflow for this compound.

Comprehensive Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the substitution pattern on the pyridine ring.

Causality of Experimental Choice: A standard ¹H and ¹³C NMR provides the initial chemical environment data. However, due to the substituted nature of the pyridine ring, unequivocal assignment of the aromatic protons and the quaternary carbons requires 2D correlation spectroscopy (COSY, HSQC, and HMBC). These advanced experiments are not optional; they are essential for building a trustworthy, self-validating dataset.[5]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Pyridine-H4 | ~7.5 - 7.7 | d | 1H | ~140 |

| Pyridine-H6 | ~8.0 - 8.2 | d | 1H | ~148 |

| -O-CH₂ - | ~4.2 - 4.4 | d | 2H | ~75 |

| -CH(CH₃)₂ | ~2.0 - 2.2 | m | 1H | ~28 |

| -CH(CH₃ )₂ | ~0.9 - 1.1 | d | 6H | ~19 |

| Pyridine-CH₃ | ~2.2 - 2.4 | s | 3H | ~17 |

| Pyridine-C2 (-O) | - | - | - | ~160 |

| Pyridine-C3 (-Br) | - | - | - | ~110 |

| Pyridine-C5 (-CH₃) | - | - | - | ~130 |

Note: Predicted shifts are based on typical values for substituted pyridines and may vary based on solvent and concentration.[6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate resolution to resolve coupling patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR Acquisition (gCOSY): Run a gradient Correlation Spectroscopy experiment to establish proton-proton couplings. This will confirm the relationship between the isobutoxy -CH₂- and -CH- protons, and between the two aromatic protons.[5]

-

2D NMR Acquisition (HSQC): Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon. This is the primary method for assigning the protonated carbons.

-

2D NMR Acquisition (HMBC): Run a Heteronuclear Multiple Bond Correlation experiment. This is the critical step for confirming the overall structure. Key correlations to observe are:

-

From the -O-CH₂- protons to the Pyridine-C2 carbon.

-

From the Pyridine-H4 proton to C2, C6, and the C5-methyl carbon.

-

From the Pyridine-CH₃ protons to C4, C5, and C6.

-

Caption: A self-validating NMR workflow for structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition, particularly the presence of bromine.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is chosen to confirm the molecular formula with high precision. The key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is an unmistakable signature for a monobrominated compound.[10][11]

Predicted Mass Spectrum Data

| Ion | m/z (Calculated) | Key Feature |

| [M(⁷⁹Br)]⁺ | 243.0259 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | 245.0238 | Molecular ion with ⁸¹Br (M+2 peak) |

| Ratio | ~1:1 | Confirms presence of one bromine atom |

| [M-C₄H₉O]⁺ | 170.9501 / 172.9480 | Fragment from loss of isobutoxy group |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method: Use a standard non-polar column (e.g., DB-5). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the compound.

-

MS Acquisition: Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Examine the mass spectrum for this peak.

-

Verify the presence of the M⁺ and M+2 peaks at the expected m/z values and in a ~1:1 intensity ratio.

-

Analyze fragmentation patterns to further support the proposed structure.

-

Caption: Predicted mass spectrometry fragmentation and bromine isotope pattern.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence to the NMR and MS data.

Causality of Experimental Choice: While NMR and MS define the atomic connectivity and formula, IR confirms the bond types present. For this molecule, we expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, the C-O ether linkage, and aromatic C=C/C=N stretches. The absence of certain peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹) is also diagnostic, ruling out alternative structures or impurities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Type | Description |

| ~3100-3000 | C-H (sp²) | Aromatic C-H stretch |

| ~2960-2850 | C-H (sp³) | Aliphatic C-H stretch (isobutoxy, methyl) |

| ~1600-1450 | C=C, C=N | Pyridine ring stretching vibrations |

| ~1250-1050 | C-O | Ether C-O stretch (strong) |

| Below 800 | C-Br | Carbon-Bromine stretch |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: No special preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic peaks and compare them to the predicted values to confirm the presence of the expected functional groups.

Integrated Structural Verification and Conclusion

Caption: Logical integration of analytical data for final structural proof.

References

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 10, 2026, from [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved January 10, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 10, 2026, from [Link]

-

MDPI. (2021). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 26(15), 4477. Retrieved January 10, 2026, from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved January 10, 2026, from [Link]

-

Castellano, S., & Sun, C. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(3), 1047-1051. Retrieved January 10, 2026, from [Link]

-

Rojas-Rosas, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10580. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved January 10, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved January 10, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Retrieved January 10, 2026, from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Leveraging 3-Bromo-2-isobutoxy-5-methylpyridine as a Strategic Starting Material in Modern Synthesis

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This guide serves as a comprehensive technical resource for the effective utilization of 3-Bromo-2-isobutoxy-5-methylpyridine in synthetic chemistry. Moving beyond a simple recitation of facts, this document elucidates the underlying principles governing its synthesis and reactivity, providing field-proven insights to empower researchers in the strategic design and execution of complex molecular syntheses.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, this compound (CAS No. 1255574-44-7) has emerged as a particularly valuable building block.[1] Its utility stems from a carefully orchestrated arrangement of functional groups, each imparting distinct and controllable reactivity.

-

The bromine atom at the 3-position serves as the primary linchpin for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2][3][4]

-

The isobutoxy group at the 2-position exerts significant steric and electronic influence, modulating the reactivity of the adjacent bromine and influencing the overall physicochemical properties of derivative molecules.

-

The methyl group at the 5-position provides an additional site for potential functionalization and subtly alters the electronic nature of the pyridine ring.

This guide will provide a detailed examination of the synthesis of this key intermediate, a deep dive into its reactivity profile, and a discussion of its strategic application in the synthesis of high-value compounds.

Physicochemical Data & Structural Attributes

A firm grasp of the compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.

| Property | Value |

| CAS Number | 1255574-44-7 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) |

| Reactivity Core | C-Br bond at the 3-position |

The pyridine nitrogen inherently makes the ring electron-deficient, particularly at the 2, 4, and 6 positions.[5] The bromine atom at the 3-position is thus primed for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions. This reactivity is more pronounced compared to a C-Cl bond in a similar position, allowing for regioselective transformations in molecules containing both functionalities.[2][6][7]

Validated Synthesis Protocol

The multi-step synthesis of this compound requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust and validated pathway.

Synthetic Workflow Overview

The synthesis proceeds through a logical sequence of functional group transformations, starting from a commercially available chloropyridine.

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-Isobutoxy-5-methyl-3-nitropyridine

-

Principle: A nucleophilic aromatic substitution (SNAr) reaction where the isobutoxide anion displaces the chloride at the activated 2-position. The nitro group at the 3-position is strongly electron-withdrawing, which facilitates this substitution.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add anhydrous isobutanol.

-

Carefully add sodium metal in small portions at 0 °C. Allow the mixture to stir until all sodium has dissolved, forming sodium isobutoxide.

-

Add 2-chloro-5-methyl-3-nitropyridine (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (approx. 108 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench by adding water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

-

Step 2: Synthesis of 3-Amino-2-isobutoxy-5-methylpyridine

-

Principle: Reduction of the aromatic nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acidic activator like ammonium chloride.

-

Procedure:

-

To a solution of 2-isobutoxy-5-methyl-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction until the starting material is consumed.

-

Once complete, filter the hot reaction mixture through a pad of Celite®, washing thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure. Add water and basify with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous MgSO₄ and concentrate to afford the amine, which is often used without further purification.

-

Step 3: Synthesis of this compound

-

Principle: A Sandmeyer-type reaction where the amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion, catalyzed by copper(I) or copper(II) bromide.[8]

-

Procedure:

-

Under an inert atmosphere, dissolve 3-amino-2-isobutoxy-5-methylpyridine (1.0 eq.) in acetonitrile at 0 °C.

-

Add copper(II) bromide (1.5 eq.) followed by the slow, dropwise addition of tert-butyl nitrite (1.2 eq.).

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

-

Core Reactivity & Strategic Applications

The bromine atom at the 3-position is the nexus of this molecule's synthetic utility, serving as a versatile handle for forming new bonds.

Key Cross-Coupling Reactions

Caption: Major cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[6][9][10][11]

-

Causality: The reaction is driven by a palladium catalytic cycle involving oxidative addition of the C-Br bond to Pd(0), transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond.[11]

-

Expert Insight: The choice of ligand (e.g., SPhos, XPhos) is critical, especially for challenging substrates, as bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7] A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[12]

-

-

Sonogashira Coupling: Provides a direct route to 3-alkynylpyridines, which are valuable intermediates for further transformations.[13][14][15]

-

Causality: This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst forms a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13]

-

Expert Insight: The reaction is typically carried out in the presence of an amine base (e.g., Et₃N or DIPEA), which acts as both a base and a solvent. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne partner (Glaser coupling).[14]

-

-

Buchwald-Hartwig Amination: A revolutionary method for the formation of C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.[2][16][17][18]

-

Causality: The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium-amido complex, followed by reductive elimination.[17]

-

Expert Insight: Sterically hindered phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[16] The choice of base is critical and must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to cause side reactions.

-

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a strategic tool that offers chemists precise control over molecular construction. Its well-defined synthesis and predictable reactivity in cornerstone cross-coupling reactions make it an indispensable asset in the rapid assembly of compound libraries and the development of complex, high-value molecules. A thorough understanding of the principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this versatile pyridine building block.

References

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.

- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. BenchChem.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Soton Eprints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Berrie, A. H., Newbold, G. T., & Spring, F. S. (1952). Some reactions of substituted 2-bromopyridines. Journal of the Chemical Society (Resumed), 2042.

- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.

- Grokipedia. (n.d.).

- Unspecified Source. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

- Wikipedia. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- BenchChem. (2025). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine. BenchChem.

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.

- PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem.

- Filo. (2026). Complete the following reactions: a) b) c) 3-bromo-.. Filo.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.

- Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylpyridine 97. Sigma-Aldrich.

- Echemi. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine. Echemi.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine synthesis. ChemicalBook.

- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.

- 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery. (n.d.). Unspecified Source.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.

- The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Unspecified Source.

- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 1255574-44-7). Sinfoo Biotech.

- MDPI. (2017).

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

- 1. This compound,(CAS# 1255574-44-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Purity and characterization of "3-Bromo-2-isobutoxy-5-methylpyridine"

An In-depth Technical Guide to the Purity and Characterization of 3-Bromo-2-isobutoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of the novel substituted pyridine derivative, this compound. As a unique molecular entity, rigorous analytical characterization is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science where pyridine scaffolds are foundational. This document outlines a multi-faceted strategy, integrating advanced purification protocols with a suite of orthogonal analytical techniques. We delve into the causality behind methodological choices, offering field-proven insights to guide researchers in generating a robust and self-validating data package for this compound. The protocols and analytical logic presented herein are derived from established principles for analogous heterocyclic compounds, providing a reliable pathway for comprehensive characterization.

Introduction: The Analytical Imperative for Novel Building Blocks

Substituted pyridines are privileged scaffolds in drug discovery and agrochemicals. The specific arrangement of substituents in this compound—a halogen for cross-coupling, an alkoxy group modulating electronics and solubility, and a methyl group for steric influence—makes it a potentially valuable intermediate. Before its utility can be explored, its chemical identity and purity must be unequivocally established. The presence of isomeric, unreacted, or degradation-related impurities can confound biological assays, poison catalytic reactions, and invalidate experimental results.

This guide, therefore, presents an integrated workflow for proceeding from a crude synthetic product to a fully characterized, high-purity reference standard of this compound.

Proposed Purification Workflow: From Crude Product to Analytical Sample

The purification strategy for a novel compound must be designed based on a logical prediction of potential impurities. A plausible synthesis of the target compound involves the nucleophilic aromatic substitution of a di-halogenated precursor, such as 2,3-dibromo-5-methylpyridine, with sodium isobutoxide. This informs the likely impurity profile and the subsequent purification logic.

The overall workflow is designed to systematically remove impurities based on their differing physicochemical properties.

Caption: Proposed workflow for the purification of this compound.

Experimental Protocol: Flash Column Chromatography

Flash chromatography is the primary and most effective method for separating the target compound from structurally similar impurities due to its high resolving power.[1]

-

Rationale for Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like substituted pyridines. Its acidic surface can sometimes cause peak tailing with basic amines; however, for the pyridine nitrogen, this is usually manageable.

-

Rationale for Mobile Phase: A non-polar/polar solvent system, such as hexane/ethyl acetate or hexane/diethyl ether, provides a tunable polarity gradient. Starting with a low polarity eluent allows for the removal of non-polar impurities, while a gradual increase in polarity will elute the product and then more polar impurities. The separation of bromo-pyridine isomers often requires careful optimization of a low-polarity mobile phase system.[2]

Step-by-Step Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane). Pour the slurry into an appropriately sized glass column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product (post-workup and concentration) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique typically results in better resolution than liquid loading.

-

Elution: Begin elution with the low-polarity mobile phase. Increase the polarity of the eluent in a stepwise or linear gradient fashion (e.g., increasing from 2% to 5%, 10%, and 20% ethyl acetate).

-

Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

-

Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or a rapid HPLC method to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Analytical Characterization: An Orthogonal Approach

No single analytical technique is sufficient to confirm both the structure and purity of a novel compound. A self-validating characterization package relies on an orthogonal approach, where different techniques provide complementary pieces of information.

Caption: Orthogonal approach for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR spectra are essential.